4-N,N-dimethylcarbamoyloxy-benzoic acid

Description

Molecular Architecture and IUPAC Nomenclature

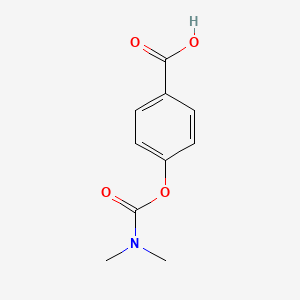

This compound possesses a well-defined molecular structure characterized by its Chemical Abstracts Service registry number 1204296-80-9 and molecular formula C₁₀H₁₁NO₄. The compound exhibits a molecular weight of 209.20 grams per mole, establishing its position among medium-sized organic molecules with multiple functional groups. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-(dimethylcarbamoyloxy)benzoic acid, reflecting the precise positioning of the dimethylcarbamoyloxy substituent at the para position relative to the carboxylic acid group.

The molecular architecture consists of a benzene ring serving as the central structural framework, with two primary functional groups extending from this aromatic core. The carboxylic acid functionality (-COOH) imparts acidic properties to the molecule, while the dimethylcarbamoyloxy group contributes to its distinctive chemical behavior. The presence of the carbonyl and ether functionalities within the carbamoyloxy substituent suggests potential for various chemical reactions, including esterification and amidation processes. This structural arrangement creates a molecule with both acidic and basic characteristics, as the dimethylamino group contributes to basicity and potential for salt formation.

The Simplified Molecular Input Line Entry System representation of this compound is CN(C)C(=O)OC1=CC=C(C=C1)C(=O)O, providing a linear notation that captures the complete connectivity pattern. The International Chemical Identifier string InChI=1S/C10H11NO4/c1-11(2)10(14)15-8-5-3-7(4-6-8)9(12)13/h3-6H,1-2H3,(H,12,13) offers a standardized representation that enables precise chemical identification across databases and research platforms. The corresponding International Chemical Identifier Key HWLJNIMQTJLYGZ-UHFFFAOYSA-N serves as a unique molecular identifier for computational chemistry applications.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of this compound and related carbamoyloxy-benzoic acid derivatives have revealed important structural details regarding molecular conformation and intermolecular interactions. Research on similar compounds with the empirical formula C₁₀H₁₁NO₄ has demonstrated consistent crystallographic patterns within this chemical family. These studies have employed various crystallographic space groups, including P21/c and Pn monoclinic systems, indicating the tendency of these molecules to adopt specific three-dimensional arrangements in solid-state structures.

Temperature-dependent crystallographic studies have been conducted at various temperatures ranging from 98.0 Kelvin to 273.0 Kelvin, providing insights into thermal effects on crystal structure stability. The unit cell parameters for related compounds show characteristic dimensions with a-axes ranging from approximately 4.8 to 10.1 Angstroms, b-axes from 3.9 to 17.3 Angstroms, and c-axes from 11.9 to 14.3 Angstroms. These crystallographic parameters indicate substantial variation in molecular packing arrangements depending on specific substitution patterns and intermolecular interactions.

Conformational analysis has revealed that carboxyl groups in these compounds typically exhibit twisted orientations relative to the benzene ring, with dihedral angles of approximately 6.1 degrees observed in related structures. This geometric arrangement influences the overall molecular shape and affects intermolecular hydrogen bonding patterns within crystal lattices. The crystal structures demonstrate extensive hydrogen bonding networks involving both carboxyl groups and water molecules when present, forming characteristic zigzag chain propagation patterns along specific crystallographic axes. These structural features contribute to the stability of solid-state forms and influence physical properties such as melting points and solubility characteristics.

Comparative Structural Analysis with Related Carbamoyloxy-benzoic Acid Derivatives

Comparative structural analysis reveals significant relationships between this compound and other carbamoyloxy-benzoic acid derivatives, particularly the meta-substituted analog 3-dimethylcarbamoyloxy-benzoic acid. The meta-substituted compound, identified by Chemical Abstracts Service number 908107-47-1, shares the identical molecular formula C₁₀H₁₁NO₄ but differs in the positioning of the dimethylcarbamoyloxy substituent. The International Union of Pure and Applied Chemistry name for the meta-substituted derivative is 3-{[(dimethylamino)carbonyl]oxy}benzoic acid, highlighting the positional isomerism between these closely related compounds.

Structural comparisons extend to other related benzoic acid derivatives, including 2-(dimethylcarbamoyl)benzoic acid, which possesses the molecular formula C₁₀H₁₁NO₃ and Chemical Abstracts Service number 20320-37-0. This ortho-substituted derivative differs from the carbamoyloxy compounds by containing a direct amide linkage rather than the ester-linked carbamoyloxy functionality. The molecular weight of 193.20 grams per mole for the ortho-substituted compound is notably lower than the 209.20 grams per mole observed for the carbamoyloxy derivatives, reflecting the structural difference between direct amide and ester-linked functionalities.

Advanced structural studies have identified complex derivatives such as 4-(2-dimethylcarbamoyl-phenylcarbamoyloxymethyl)-benzoic acid, which represents a significantly more elaborate structural variant with the molecular formula C₁₈H₁₈N₂O₅ and molecular weight of 342.346 daltons. This compound demonstrates the potential for structural elaboration within the carbamoyloxy-benzoic acid family, incorporating additional aromatic rings and extended linker groups. The Simplified Molecular Input Line Entry System representation O=C(N(C)C)c1ccccc1NC(=O)OCc2ccc(cc2)C(=O)O illustrates the increased structural complexity achieved through multi-component synthesis approaches.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern |

|---|---|---|---|---|

| This compound | 1204296-80-9 | C₁₀H₁₁NO₄ | 209.20 | Para-carbamoyloxy |

| 3-dimethylcarbamoyloxy-benzoic acid | 908107-47-1 | C₁₀H₁₁NO₄ | 209.20 | Meta-carbamoyloxy |

| 2-(dimethylcarbamoyl)benzoic acid | 20320-37-0 | C₁₀H₁₁NO₃ | 193.20 | Ortho-carbamoyl |

| 4-(2-dimethylcarbamoyl-phenylcarbamoyloxymethyl)-benzoic acid | - | C₁₈H₁₈N₂O₅ | 342.346 | Extended para-derivative |

The structural diversity within this chemical family demonstrates the versatility of benzoic acid as a platform for functional group incorporation and modification. Comparative analysis of International Chemical Identifier Key values reveals distinct molecular identities despite structural similarities, with each positional isomer and derivative possessing unique three-dimensional arrangements and corresponding chemical properties. These structural relationships provide valuable insights for synthetic chemistry approaches and structure-activity relationship studies within pharmaceutical and materials science applications.

Properties

IUPAC Name |

4-(dimethylcarbamoyloxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-11(2)10(14)15-8-5-3-7(4-6-8)9(12)13/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLJNIMQTJLYGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101258390 | |

| Record name | 4-[[(Dimethylamino)carbonyl]oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101258390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204296-80-9 | |

| Record name | 4-[[(Dimethylamino)carbonyl]oxy]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204296-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[(Dimethylamino)carbonyl]oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101258390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Benzyl 4-Hydroxybenzoate

The initial step involves synthesizing benzyl 4-hydroxybenzoate (8) via the esterification of 4-hydroxybenzoic acid with benzyl bromide, employing sodium carbonate as a base in dimethylformamide (DMF). This reaction proceeds under reflux conditions, yielding the ester with high efficiency:

4-Hydroxybenzoic acid + Benzyl bromide → Benzyl 4-hydroxybenzoate

- Yield: 86%

- Characterization: IR (ATR), NMR (¹H and ¹³C), melting point, and Rf values confirm the product's identity.

Introduction of the Carbamoyl Group

The formation of the carbamoyl moiety is achieved through the reaction of benzyl esters with phenyl isocyanates or related isocyanates, catalyzed by 4-dimethylaminopyridine (4-DMAP). This step introduces the phenylcarbamoyl group onto the benzyl ester, forming benzyl 4-((phenylcarbamoyl)oxy)benzoate derivatives (e.g., compound 14):

Benzyl 4-hydroxybenzoate + Phenyl isocyanate → Benzyl 4-((phenylcarbamoyl)oxy)benzoate

- Yield: up to 91%

- Reaction conditions: room temperature, 24 hours stirring, in dichloromethane (DCM).

Conversion to 4-N,N-Dimethylcarbamoyloxy-benzoic Acid

The final step involves functionalizing the phenolic hydroxyl group of the intermediate with N,N-dimethylcarbamoyl chloride or a similar reagent. This reaction typically proceeds in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like acetonitrile (MeCN):

4-((Phenylcarbamoyl)oxy)benzoic acid + N,N-Dimethylcarbamoyl chloride → this compound

Note: The exact reagent and conditions may vary depending on the specific synthetic route, but carbamoyl chlorides are commonly employed for such transformations.

Summary of Preparation Methods

| Step | Reaction | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Esterification | 4-Hydroxybenzoic acid + Benzyl bromide | Reflux, Na₂CO₃, DMF | 86% | Formation of benzyl ester |

| 2 | Carbamoylation | Benzyl 4-hydroxybenzoate + Phenyl isocyanate | Room temp, DCM, 4-DMAP | 91% | Introduction of phenylcarbamoyl group |

| 3 | Debenzylation | Benzyl 4-((phenylcarbamoyl)oxy)benzoate + H₂/Pd-C | Hydrogenation | High | Removal of benzyl group to free acid |

| 4 | Carbamoyl modification | 4-((Phenylcarbamoyl)oxy)benzoic acid + N,N-Dimethylcarbamoyl chloride | Base, aprotic solvent | Variable | Final formation of this compound |

Research Findings and Notes

- The synthetic route relies heavily on carbamoyl transfer reactions, with phenyl isocyanates serving as key intermediates.

- The use of catalytic 4-DMAP enhances the efficiency of carbamoylation.

- The synthesis of the phenylcarbamoyl derivatives is optimized to achieve high yields (>90%) with minimal purification steps.

- The final functionalization step to introduce the N,N-dimethylcarbamoyl group is straightforward but requires careful control of reaction conditions to prevent overreaction or side-products.

Chemical Reactions Analysis

Types of Reactions

4-N,N-Dimethylcarbamoyloxy-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products

Hydrolysis: 4-Hydroxybenzoic acid and dimethylamine.

Substitution: Products depend on the nucleophile used in the reaction.

Scientific Research Applications

Optical Applications

Recent studies have highlighted the optical properties of 4-N,N-dimethylcarbamoyloxy-benzoic acid and its derivatives. The compound exhibits liquid crystalline behavior, making it valuable for optoelectronic devices.

Research Findings

- Mesomorphic Behavior : Investigations using polarized optical microscopy (POM) and differential scanning calorimetry (DSC) have shown that derivatives of benzoic acids, including this compound, display smectic mesophases with varying thermal stability based on the length of their alkanoyloxy side chains .

- Optical Band Gap : The energy band gaps of these compounds are influenced by the alkyl chain length, demonstrating a blue shift with increasing chain size. This property is crucial for applications in photonics and sensing technologies .

Pharmaceutical Applications

The compound's structural features suggest potential uses in pharmaceuticals, particularly as a drug delivery agent or active pharmaceutical ingredient (API).

Case Studies

- Antifungal Properties : Research indicates that derivatives of benzoic acid are effective against various fungal strains. The incorporation of the dimethylcarbamoyloxy group may enhance solubility and bioavailability, making it a candidate for topical antifungal formulations .

- Topical Antiseptics : Similar compounds are utilized in formulations like Whitfield's ointment for treating skin infections. The efficacy of these compounds in inhibiting microbial growth is a focal point for further investigation .

Material Science

In material science, this compound serves as a precursor for synthesizing advanced materials.

Applications

- Polymer Chemistry : The compound can be used to create polymeric materials with tailored properties. Its ability to form hydrogen bonds enhances the mechanical strength and thermal stability of resulting polymers .

- Nanocomposites : The incorporation of this compound into nanocomposites has been studied to improve electrical conductivity and thermal properties, which are essential for electronic applications .

Environmental Applications

The environmental impact of chemical compounds is increasingly scrutinized, and this compound is no exception.

Research Insights

- Pesticidal Properties : Some studies have explored its potential as an environmentally friendly pesticide due to its ability to disrupt the biological processes of pests without harming beneficial organisms .

- Biodegradability : The degradation pathways of benzoic acid derivatives indicate that they may break down into less harmful substances in natural environments, suggesting a lower ecological footprint compared to traditional pesticides .

Mechanism of Action

it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Benzoic Acid Derivatives

Research Findings and Gaps

- Physical Properties : Data on melting point, solubility, and pKa for the target compound are unavailable, necessitating extrapolation from structural analogs.

Biological Activity

4-N,N-Dimethylcarbamoyloxy-benzoic acid (DMBA) is a synthetic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H11NO4

- Molecular Weight : 211.20 g/mol

- Structure : DMBA features a benzoic acid core substituted with a dimethylcarbamoyloxy group, which is critical for its biological interactions.

Synthesis

DMBA is typically synthesized through the reaction of 4-hydroxybenzoic acid with dimethylcarbamoyl chloride in the presence of a base such as pyridine. This synthetic route allows for the production of DMBA in a laboratory setting, facilitating its study in biological systems .

Antimicrobial Properties

Research has indicated that DMBA exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

DMBA has been explored for its anti-inflammatory properties, particularly in models of lung inflammation. In studies involving lipopolysaccharide (LPS)-induced acute lung injury in mice, DMBA derivatives showed significant reductions in inflammatory markers such as IL-1β, indicating a potential role in managing inflammatory disorders .

Anticancer Activity

Several studies have investigated the anticancer potential of DMBA and its derivatives. For instance, compounds structurally related to DMBA were tested against various cancer cell lines, revealing moderate to high cytotoxicity. The most promising derivatives induced apoptosis through the intrinsic pathway by upregulating pro-apoptotic proteins like BAX while downregulating anti-apoptotic proteins such as Bcl-2 .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| DMBA Derivative 1 | MDA-MB-231 | 33.9 | Induces apoptosis |

| DMBA Derivative 2 | PANC-1 | 1.2 | Upregulates BAX |

| DMBA Derivative 3 | SH-SY5Y | 19.9 | Downregulates Bcl-2 |

The biological activity of DMBA is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : DMBA may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.

- Receptor Modulation : It potentially modulates receptor activity that influences cellular signaling pathways related to inflammation and cell survival.

Further investigations are required to elucidate the precise molecular mechanisms through which DMBA exerts its biological effects .

Case Studies

- Lung Inflammation Model : A study evaluated the effects of DMBA derivatives on LPS-induced lung inflammation, showing significant reductions in inflammatory cytokines and improved lung function metrics .

- Cancer Cell Line Evaluation : In a comparative study, various DMBA derivatives were tested against multiple cancer cell lines, highlighting their selective cytotoxicity and ability to induce apoptosis through specific signaling pathways .

Q & A

Basic Research: What are the critical synthetic steps and hazard mitigation strategies for synthesizing 4-N,N-dimethylcarbamoyloxy-benzoic acid?

Methodological Answer:

The synthesis involves coupling a benzoic acid derivative with a dimethylcarbamoyl chloride under controlled conditions. Key steps include:

- Reagent Selection : Use anhydrous sodium carbonate as a base to neutralize HCl generated during carbamoylation (similar to protocols in ).

- Solvent Optimization : Dichloromethane (DCM) or acetonitrile is preferred for solubility and reaction efficiency .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) removes unreacted starting materials .

- Hazard Mitigation : Conduct a pre-reaction hazard analysis, including thermal stability assessment (e.g., DSC for decomposition risks) and mutagenicity screening (Ames II testing for intermediates) .

Basic Research: Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

- 1H/13C NMR : Identify the aromatic protons (δ 7.8–8.2 ppm for benzoic acid) and dimethylcarbamoyl groups (δ 2.9–3.1 ppm for N-methyl protons). Coupling constants (e.g., J = 8–10 Hz for ortho aromatic protons) confirm substitution patterns .

- FT-IR : Detect carbonyl stretches (~1700 cm⁻¹ for carboxylic acid and ~1650 cm⁻¹ for carbamate) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion [M+H]+ with <5 ppm error .

Advanced Research: How can researchers resolve discrepancies in NMR data for derivatives of this compound?

Methodological Answer:

- 2D NMR Techniques : Use HSQC to correlate carbamoyloxy protons with their carbon signals and NOESY to assess spatial proximity of substituents .

- Variable-Temperature NMR : Investigate fluxional behavior (e.g., hindered rotation of the dimethylcarbamoyl group) by acquiring spectra at 25–80°C, as demonstrated in cluster compound studies .

- Computational Validation : Compare experimental chemical shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to validate assignments .

Advanced Research: What strategies minimize mutagenic risks and thermal instability during synthesis?

Methodological Answer:

- Mutagenicity Screening : Use Ames II testing for intermediates (e.g., anomeric amides), as compound 3 in showed mutagenicity comparable to benzyl chloride.

- Thermal Stability : Avoid heating above 80°C (decomposition observed in DSC studies) .

- Alternative Bases : Replace sodium carbonate with milder bases like NaO-t-Bu to reduce side reactions, as shown in iron cluster syntheses .

Advanced Research: How can computational methods predict the biological activity of derivatives?

Methodological Answer:

- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the benzoic acid) with bioactivity using descriptors like logP and HOMO-LUMO gaps .

- Docking Simulations : Map the compound’s carbamoyloxy group into enzyme active sites (e.g., cyclooxygenase for anti-inflammatory activity) using AutoDock Vina .

- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) for derivatives targeting receptors like G-protein-coupled receptors (GPCRs) .

Advanced Research: What mechanistic insights explain the electronic effects of the dimethylcarbamoyloxy group?

Methodological Answer:

- Electron-Withdrawing Nature : The carbamate’s carbonyl group withdraws electron density, lowering the pKa of the benzoic acid (cf. 4-ethoxybenzoic acid pKa ~4.5 vs. ~2.8 for this compound).

- Reactivity in Esterification : The carbamoyloxy group stabilizes transition states via resonance, enabling regioselective reactions (e.g., nucleophilic acyl substitution) .

- Spectroscopic Probes : Compare experimental vs. DFT-calculated IR frequencies (e.g., C=O stretches) to quantify electronic effects .

Advanced Research: How does pH influence the stability and reactivity of this compound in aqueous media?

Methodological Answer:

- pH-Dependent Hydrolysis : Under acidic conditions (pH <3), the carbamate hydrolyzes to benzoic acid and dimethylamine (monitored via LC-MS). Neutral/basic conditions stabilize the compound .

- Buffering Strategies : Use phosphate buffers (pH 7.4) for biological assays to prevent hydrolysis, as shown in pharmacokinetic studies of similar esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.